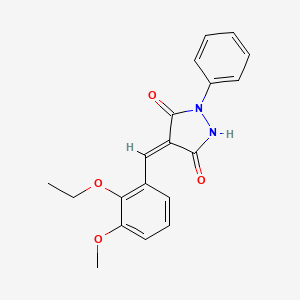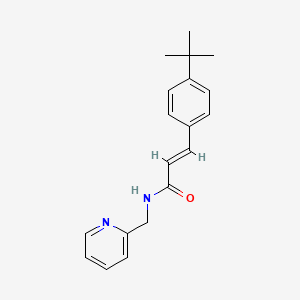![molecular formula C22H24N2O B5755976 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. In
Aplicaciones Científicas De Investigación
1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, it has been studied as a potential treatment for schizophrenia and other psychotic disorders. In oncology, it has been investigated for its potential to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
In addition to its effects on serotonin and dopamine receptors, 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine has been shown to affect other neurotransmitter systems, such as the noradrenergic and glutamatergic systems. It has also been shown to modulate the activity of various ion channels, including the GABA-A receptor and the NMDA receptor. These biochemical and physiological effects are thought to contribute to its therapeutic potential in various fields of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine is its relatively low toxicity and good solubility in aqueous and organic solvents, which makes it suitable for use in various lab experiments. However, its limited availability and high cost can be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel cancer therapy, either alone or in combination with other anticancer drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic use.
Métodos De Síntesis
The synthesis of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthylmethyl chloride with phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-12-11-18(20-9-5-6-10-21(20)22)17-23-13-15-24(16-14-23)19-7-3-2-4-8-19/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTGPJZPPUPWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)


![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)